molecular formula C10H8F2O2 B1586453 4,4-Difluoro-1-phenylbutane-1,3-dione CAS No. 62679-61-2

4,4-Difluoro-1-phenylbutane-1,3-dione

Cat. No. B1586453
CAS RN: 62679-61-2
M. Wt: 198.17 g/mol
InChI Key: JTIPWONXTZMDOK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand . It has a molecular formula of C10H8F2O2 and an average mass of 198.166 Da .


Synthesis Analysis

This compound can be synthesized by reacting acetophenone with methyl-difluoroacetate . It has also been used as a ligand to form metal complexes, such as with terbium(III) ion complexes .


Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane-1,3-dione group, with two fluorine atoms attached to the fourth carbon .


Chemical Reactions Analysis

This compound has been used in the synthesis of metal complexes. For example, it has been used as a ligand to form terbium(III) ion complexes . It has also been used in the synthesis of copper(II) and nickel(II) complexes .


Physical And Chemical Properties Analysis

4,4-Difluoro-1-phenylbutane-1,3-dione has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±30.0 °C at 760 mmHg, and a flash point of 104.3±18.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Luminescent Materials

4,4-Difluoro-1-phenylbutane-1,3-dione: has been used in the synthesis of terbium (III) complexes that exhibit green luminescence . These complexes are promising for use as green components in light-emitting materials and display devices due to their high color purity and long lifetime. The ligand acts as an antenna, transferring absorbed energy to the emitting levels of the Tb (III) ion efficiently.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of fluorinated β-diketone ligands . These ligands can be further reacted to create a variety of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Metal Complex Formation

4,4-Difluoro-1-phenylbutane-1,3-dione: is utilized as a ligand to form metal complexes, such as with europium, to produce compounds like Eu (DPBD)3·H2O and Eu (DPBD)3·biq (biq= 2,2-biquinoline) . These complexes can have applications in catalysis and materials science.

Fluoroimmunoassays

The compound’s derivatives are used in fluoroimmunoassays, where they act as fluorescent markers . This application is crucial in biomedical research and diagnostics, providing a method for detecting specific proteins or antibodies.

Optical Amplification

Fluorinated β-diketones are used in optical amplification systems . Their ability to transfer energy efficiently makes them suitable for enhancing the signal in fiber optic communications and laser technologies.

Luminescent Probes

In biological systems, these compounds can function as luminescent probes . They help in visualizing and tracking biological processes, which is essential for research in cell biology and biochemistry.

Organic Light Emitting Diodes (OLEDs)

The synthesized complexes containing 4,4-Difluoro-1-phenylbutane-1,3-dione can be used as emitting materials in OLEDs . They contribute to the development of energy-efficient and high-quality display technologies.

Lanthanide Chelate Extraction

It is also involved in the mixed-ligand chelate extraction of trivalent lanthanides . This process is significant in the separation and purification of rare earth elements, which are vital in various high-tech applications.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound has been used in the synthesis of terbium(III) ion complexes, which exhibited ligand sensitized green emission at 546 nm associated with 5D4 → 7F5 transitions of terbium ion in the emission spectra . These terbium(III) complexes can be used as one of the green components in light-emitting material and in display devices .

properties

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378940
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-phenylbutane-1,3-dione

CAS RN

62679-61-2
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,4-Difluoro-1-phenylbutane-1,3-dione in organic synthesis?

A1: 4,4-Difluoro-1-phenylbutane-1,3-dione is a valuable building block in organic synthesis, particularly for constructing fluorine-containing heterocycles. It participates in radical cyclization reactions with dienes, leading to the formation of 4,5-dihydrofurans bearing a difluoroacetyl group. [] This reaction, typically mediated by manganese(III) acetate, offers a synthetic route to diversely substituted dihydrofurans, which are important structural motifs in various natural products and pharmaceuticals.

Q2: How does the presence of fluorine atoms influence the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione?

A2: The incorporation of fluorine atoms significantly affects the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, making it more susceptible to nucleophilic attack. [] Additionally, the C-F bond's high bond dissociation energy can influence reaction pathways, favoring radical mechanisms as observed in the radical cyclization with dienes.

Q3: Can 4,4-Difluoro-1-phenylbutane-1,3-dione act as a ligand in coordination chemistry?

A3: Yes, 4,4-Difluoro-1-phenylbutane-1,3-dione can function as a bidentate ligand in coordination chemistry, coordinating to metal centers through its two oxygen atoms from the carbonyl groups. For instance, it forms complexes with copper, as demonstrated in the synthesis and characterization of [Cu(L1)(dfpb)2], where Hdfpb represents 4,4-Difluoro-1-phenylbutane-1,3-dione. [] The presence of fluorine atoms in the ligand can impact the complex's properties, such as its stability and electronic structure.

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